2-Cyclopenten-1-one, 3-(methoxymethoxy)- 2-Cyclopenten-1-one, 3-(methoxymethoxy)-
Brand Name: Vulcanchem
CAS No.: 213816-60-5
VCID: VC19103889
InChI: InChI=1S/C7H10O3/c1-9-5-10-7-3-2-6(8)4-7/h4H,2-3,5H2,1H3
SMILES:
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

2-Cyclopenten-1-one, 3-(methoxymethoxy)-

CAS No.: 213816-60-5

Cat. No.: VC19103889

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopenten-1-one, 3-(methoxymethoxy)- - 213816-60-5

Specification

CAS No. 213816-60-5
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name 3-(methoxymethoxy)cyclopent-2-en-1-one
Standard InChI InChI=1S/C7H10O3/c1-9-5-10-7-3-2-6(8)4-7/h4H,2-3,5H2,1H3
Standard InChI Key ALZDCNNQYQPCPE-UHFFFAOYSA-N
Canonical SMILES COCOC1=CC(=O)CC1

Introduction

Chemical Structure and Physical Properties

The core structure of 2-cyclopenten-1-one, 3-(methoxymethoxy)- consists of a cyclopentene ring fused to a ketone group at position 1 and a methoxymethoxy (–OCH2_2OCH3_3) group at position 3. This configuration introduces significant polarity and steric effects, influencing its physical and chemical behavior. Key physical properties, as reported by Chemsrc , include:

PropertyValue
Molecular Weight142.15 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point214.9 ± 29.0 °C (760 mmHg)
Melting Point49–53°C
Flash Point96.5 ± 17.8 °C

The compound’s boiling point is notably higher than that of the parent 2-cyclopenten-1-one (409.2 K) , reflecting the increased molecular weight and polarity from the methoxymethoxy group. The melting point range suggests moderate crystallinity, likely influenced by hydrogen bonding and van der Waals interactions.

Synthesis Methods

Aldol Condensation and Functionalization

A common route to 2-cyclopenten-1-one derivatives involves aldol condensation of cyclic ketones with aldehydes, followed by protective group chemistry. For 3-(methoxymethoxy)- substitution, methoxymethyl chloride (MOMCl) is frequently employed to introduce the ether group. In a protocol adapted from synthetic studies toward pactamycin , a cyclopentanone precursor undergoes Grignard addition with a 3-butenyl group, followed by trapping with MOMCl to form the mixed acetal. Hydrolysis of intermediate enol ethers yields the final product in high yield (86%) .

Claisen-Schmidt Reaction

Alternative approaches utilize Claisen-Schmidt condensation between cyclopentanone and formaldehyde derivatives. The methoxymethoxy group is introduced via nucleophilic substitution or etherification under basic conditions. This method is less stereoselective but offers scalability for industrial applications .

Chemical Reactivity

Conjugated Enone System

The α,β-unsaturated ketone moiety renders the compound susceptible to Michael additions, Diels-Alder reactions, and electrophilic attacks. For example, the ketone at position 1 readily undergoes nucleophilic addition with amines or hydrides, while the double bond participates in cycloadditions to form six-membered rings .

Ether Substituent Effects

The methoxymethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) and moderates reactivity by donating electron density through the oxygen atoms. This substituent also stabilizes transition states in stereoselective reactions, as demonstrated in Rh-catalyzed allylic C–H amination studies .

Applications in Organic Synthesis

Intermediate in Natural Product Synthesis

2-Cyclopenten-1-one, 3-(methoxymethoxy)- serves as a key intermediate in the synthesis of complex natural products such as pactamycin. Its enone system enables strategic functionalization at positions 1 and 2, while the ether group acts as a protective moiety for subsequent oxidation or glycosylation steps .

Pharmaceutical Precursor

Derivatives of this compound have been explored for anti-inflammatory and anticancer properties, though direct biological data remain limited. Structural analogs, such as 4-allyl-2,3-dichloro-4-(methoxymethoxy)cyclopent-2-en-1-one , highlight the potential for drug discovery through targeted modifications.

Comparison with Related Compounds

The table below contrasts 2-cyclopenten-1-one, 3-(methoxymethoxy)- with structurally similar cyclopentenones:

CompoundMolecular FormulaKey FeaturesBoiling Point (°C)
2-Cyclopenten-1-one C5_5H6_6OParent compound; lacks substituents136.0
3-Methoxy-2-cyclopenten-1-one C6_6H8_8O2_2Methoxy group at position 3214.9
4-Allyl-2,3-dichloro-4-(methoxymethoxy)cyclopent-2-en-1-one C10_{10}H12_{12}Cl2_2O3_3Chlorine and allyl substituentsN/A

The methoxymethoxy derivative exhibits superior solubility and lower volatility compared to the parent compound, making it more suitable for solution-phase reactions .

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